(4-Ethynylphenyl)diphenylphosphane

Coordination Polymer Silver Acetylide Crystal Engineering

Integrate terminal alkyne and diphenylphosphine in one molecule. This bifunctional ligand enables simultaneous metal coordination and click/cross-coupling, eliminating multi-step synthesis. Build Ag(I) cluster frameworks (Ag₁₈–Ag₂₀), immobilize electrocatalysts on carbon electrodes via CuAAC, or cross-link hole-transport materials achieving 3.3× higher mobility than vinyl analogs. Orthogonal reactivity at fixed 1,4-aryl geometry delivers higher yield and structural control for MOFs, conductive polymers, and surface catalysts. Order ≥97% purity (4-Ethynylphenyl)diphenylphosphane for streamlined R&D and scalable material innovation.

Molecular Formula C20H15P
Molecular Weight 286.3 g/mol
Cat. No. B12077841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethynylphenyl)diphenylphosphane
Molecular FormulaC20H15P
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H15P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H
InChIKeyBNWJETJKJICTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4‑Ethynylphenyl)diphenylphosphane: A Bifunctional Ligand and Building Block for Precision Organometallic and Materials Synthesis


(4‑Ethynylphenyl)diphenylphosphane is an organophosphorus compound that combines a terminal alkyne with a diphenylphosphine moiety within a single aromatic scaffold . The ethynyl group enables efficient incorporation into conjugated systems via Sonogashira coupling or copper‑catalyzed alkyne‑azide cycloaddition (CuAAC), while the diphenylphosphine center can coordinate to a wide range of transition metals . This dual functionality distinguishes it from simple phosphines or alkynes, positioning the compound as a versatile precursor for tailored metal‑organic frameworks, conductive polymers, and surface‑immobilized catalysts.

Why (4‑Ethynylphenyl)diphenylphosphane Cannot Be Replaced by Common Phosphines or Mono‑Functional Alkynes


Generic analogs such as triphenylphosphine (PPh₃) or 4‑ethynyltoluene lack the precise orthogonal reactivity required for advanced syntheses. PPh₃ provides only a metal‑binding site, while simple aryl alkynes offer only a conjugation handle; neither can simultaneously anchor a metal center and participate in a secondary click or cross‑coupling reaction [1]. (4‑Ethynylphenyl)diphenylphosphane integrates both functions at a fixed 1,4‑aryl geometry, enabling the construction of well‑defined hybrid materials and catalysts that would require multi‑step, lower‑yield sequences if attempted with two separate components [2]. This integration directly impacts yield, purity, and structural control in applications ranging from surface‑tethered catalysts to silver acetylide frameworks.

Quantitative Differentiation: (4‑Ethynylphenyl)diphenylphosphane vs. Structural Analogs


Bifunctional Coordination vs. Monofunctional Phosphines in Silver Cluster Assembly

(4‑Ethynylphenyl)diphenylphosphane acts as a bifunctional ligand precursor, enabling the assembly of high‑nuclearity silver cluster frameworks. Unlike triphenylphosphine (PPh₃) or simple phenylethynides, which can only engage through one binding mode, this compound simultaneously coordinates Ag(I) via both the phosphine and the deprotonated ethynide group, leading to four distinct 2D and 3D coordination polymers with cluster nuclearities up to Ag₂₀ [1].

Coordination Polymer Silver Acetylide Crystal Engineering

CuAAC Surface Tethering Efficiency vs. Non‑Clickable Phosphine Ligands

Ligands derived from (4‑ethynylphenyl)diphenylphosphane enable quantitative covalent attachment to azide‑modified carbon electrodes via CuAAC. In contrast, triphenylphosphine‑based ligands lacking the alkyne handle cannot be covalently anchored and are removed by simple rinsing. Following deprotection, surface‑confined diphosphine ligands were metallated with Ni(II), loading 1.3 equivalents of Ni per ligand site, demonstrating effective, durable surface functionalization [1].

Surface Chemistry Electrocatalysis Click Chemistry

Enhanced Hole Mobility in Cross‑Linked OLED Transport Layers vs. Vinyl‑Based Analog

Hole transport materials constructed from ethynylphenyl‑containing building blocks exhibit superior charge transport after cross‑linking compared to vinyl‑functionalized analogs. A cross‑linked film derived from N,N′‑bis(4‑ethynylphenyl)‑[1,1′‑biphenyl]‑4,4′‑diamine (E‑TPD) achieved a hole mobility of 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is 3.3‑fold higher than that of the vinyl‑substituted V‑p‑TPD analog (2.5 × 10⁻⁴ cm² V⁻¹ s⁻¹) [1]. This improvement is attributed to the fully conjugated network formed by ethynyl cross‑linking, which preserves extended π‑conjugation.

OLED Hole Transport Material Solution Processing

Optimal Application Scenarios for (4‑Ethynylphenyl)diphenylphosphane


Synthesis of High‑Nuclearity Metal‑Organic Frameworks and Coordination Polymers

Utilize the bifunctional nature of (4‑ethynylphenyl)diphenylphosphane to construct Ag(I) or other transition metal frameworks with cluster nodes ranging from Ag₁₈ to Ag₂₀, as demonstrated by Zhang et al. [1]. The rigid 1,4‑aryl spacer maintains a defined geometry between the phosphine and ethynide binding sites, enabling predictable 2D and 3D network formation that is inaccessible with monofunctional ligands.

Covalent Surface Functionalization of Carbon Electrodes for Electrocatalysis

Employ (4‑ethynylphenyl)diphenylphosphane‑derived ligands to achieve robust, covalent attachment to azide‑modified glassy carbon or other carbonaceous electrodes via CuAAC click chemistry [2]. Subsequent metallation yields well‑defined surface‑confined catalytic sites with stoichiometric metal loading, ideal for durable hydrogen evolution, CO₂ reduction, or oxygen reduction electrocatalysts.

High‑Mobility Cross‑Linked Hole Transport Layers in Solution‑Processed OLEDs

Incorporate ethynylphenyl‑containing diamine building blocks into the design of solution‑processable hole transport materials. Thermal or photo‑initiated cross‑linking of the terminal alkynes creates a fully conjugated, solvent‑resistant film with hole mobilities up to 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹—a 3.3‑fold improvement over vinyl‑based analogs [3]—thereby enhancing the efficiency and lifetime of printed OLED displays.

Precursor for Conjugated Microporous Polymers (CMPs) and Organic Semiconductors

Use (4‑ethynylphenyl)diphenylphosphane as a monomer or cross‑linker in Sonogashira‑Hagihara coupling reactions to generate phosphine‑ or phosphine oxide‑based conjugated microporous polymers [1]. The ethynyl group facilitates the formation of extended π‑conjugated backbones, while the phosphine center provides sites for post‑synthetic metalation, tuning gas sorption, electronic conductivity, or catalytic activity.

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